molecular formula C14H11N3O5 B6096391 N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide

Cat. No.: B6096391
M. Wt: 301.25 g/mol
InChI Key: ZXDFXUDRSGQHHY-OVCLIPMQSA-N
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Description

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitro group, a dihydroxyphenyl group, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-nitrobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-iodobenzohydrazide
  • N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-12-5-4-9(6-13(12)19)8-15-16-14(20)10-2-1-3-11(7-10)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDFXUDRSGQHHY-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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